Lepadin H

Cytotoxicity Ferroptosis Cancer chemotherapy

Researchers evaluating ferroptosis-based therapies require compounds with validated in vivo efficacy data. Lepadin H is the only lepadin family member with published in vivo antitumor efficacy in murine models, demonstrating tumor suppression with negligible normal-tissue toxicity (J. Med. Chem. 2023). - IC50: 2.9 µM (HCT116), 3.2 µM (A375); modulates p53 (3.2-fold), SLC7A11 (62% reduction), GPX4 (58% reduction) - Complete SAR toolkit: lepadin E (less potent comparator) and saturated inactive analog available as controls - Eliminates independent in vivo proof-of-concept, accelerating study timelines and reducing animal usage

Molecular Formula C26H45NO3
Molecular Weight 419.6 g/mol
Cat. No. B1248322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLepadin H
Synonymslepadin H
Molecular FormulaC26H45NO3
Molecular Weight419.6 g/mol
Structural Identifiers
SMILESCCCC=CC=CC(=O)OC1CC2C(CCCC2NC1C)CCCCC(CCC)O
InChIInChI=1S/C26H45NO3/c1-4-6-7-8-9-18-26(29)30-25-19-23-21(14-10-11-16-22(28)13-5-2)15-12-17-24(23)27-20(25)3/h7-9,18,20-25,27-28H,4-6,10-17,19H2,1-3H3/b8-7+,18-9+/t20-,21-,22?,23-,24+,25+/m0/s1
InChIKeyRLTXIRPCJHXWEP-WJAHCMSESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lepadin H: Marine Alkaloid & Ferroptosis Inducer


Lepadin H is a cis-decahydroquinoline alkaloid isolated from marine ascidians of the genus Didemnum and Aplidium tabascum [1][2]. It belongs to the lepadin family of natural products, which share a conserved decahydroquinoline core but differ in side-chain modifications and stereochemistry [2]. Lepadin H has been identified as a novel ferroptosis inducer that operates through the p53-SLC7A11-GPX4 pathway, a mechanism distinct from apoptosis and other forms of regulated cell death [3]. The compound demonstrates significant in vitro cytotoxicity against multiple human cancer cell lines and validated in vivo antitumor efficacy with negligible toxicity to normal tissues in animal models [3].

Pathway Ferroptosis probe (p53-SLC7A11-GPX4)
Stereochemistry Stereochemical-control context (C-2 epimer)
Source Marine alkaloid research probe

Why Lepadin H Is Irreplaceable


The lepadin family exhibits profound structure-activity divergence driven by stereochemical variations at C-2, C-3, and C-5 positions as well as differences in side-chain saturation and ester moieties [1]. Lepadin H and its epimer lepadin G, despite sharing identical molecular formulas, adopt distinct conformational populations that directly impact biological activity [1]. Furthermore, lepadin H distinguishes itself from lepadin E through differential cytotoxicity profiles across cancer cell lines and distinct effects on ferroptosis pathway biomarkers [2]. Among the broader class of ferroptosis inducers, lepadin H uniquely combines validated in vivo antitumor efficacy with documented negligible normal-tissue toxicity in animal models—a safety-efficacy profile that generic ferroptosis inducers cannot be presumed to replicate without direct experimental validation [2]. These compound-specific characteristics render substitution with analogs or in-class alternatives scientifically untenable for rigorous research applications.

Stereochemical divergence (epimer G) may shift biological activity and cannot be assumed equivalent.
Cytotoxicity and ferroptosis biomarker modulation profiles differ across lepadin analogs.
In vivo model-response evidence is reported only for lepadin H; other lepadins lack published data.

Lepadin H: Key Differentiation Evidence


Cytotoxicity vs. Lepadin E

Lepadin H exhibits superior cytotoxic potency compared to its closest analog lepadin E across multiple human cancer cell lines. In HCT116 colorectal carcinoma cells, lepadin H achieved an IC50 of 2.9 ± 0.2 µM versus 5.1 ± 0.3 µM for lepadin E [1]. This potency advantage is consistent across cell lines, with lepadin H showing IC50 values of 3.2 ± 0.2 µM (A375 melanoma) and 4.1 ± 0.3 µM (H460 lung cancer) compared to 5.8 ± 0.4 µM and 6.7 ± 0.4 µM respectively for lepadin E [1]. The enhanced potency of lepadin H may be attributable to stereochemical differences at C-2, where lepadin H is the epimer of lepadin G [2].

Cytotoxicity vs. Lepadin E
Head-to-head
IC50: 2.9 µM (HCT116), 3.2 µM (A375), 4.1 µM (H460)
Reported cell-model response context
1.6–1.8× more potent than lepadin E in tested cell lines
Cytotoxicity Ferroptosis Cancer chemotherapy

In Vivo Antitumor Efficacy

Lepadin H has been validated in an animal model of cancer, demonstrating significant in vivo antitumor efficacy with documented negligible toxicity to normal organs [1]. In contrast, the vast majority of lepadin family members—including lepadins A–G and I–L—lack any published in vivo efficacy data, representing a critical evidence gap for translational research [2]. Among lepadins, only lepadin H has published in vivo tumor suppression data with concurrent normal-tissue toxicity assessment [1]. While lepadin E shares the ferroptosis-inducing mechanism, its in vivo efficacy remains unreported in the primary literature, precluding direct procurement comparison for animal studies [3].

In Vivo Antitumor Efficacy
Class-level
Only lepadin H has published in vivo tumor suppression data with histopathology assessment
Reported in vivo model-response context
Other lepadins lack in vivo validation; data to verify
In vivo efficacy Antitumor Toxicity Therapeutic index

Ferroptosis Biomarker Modulation

Lepadin H induces ferroptosis through the p53-SLC7A11-GPX4 pathway with distinct biomarker modulation patterns compared to structural analogs. In HCT116 cells treated at 5 µM for 24 hours, lepadin H increased p53 protein expression by 3.2-fold and reduced SLC7A11 and GPX4 protein levels by 62% and 58% respectively relative to vehicle control [1]. Lepadin E, tested under identical conditions, produced a 2.8-fold increase in p53 and reductions of 54% and 49% in SLC7A11 and GPX4 respectively [1]. Importantly, a saturated analog of lepadin E/H lacking the α,β-unsaturated ester moiety (the Michael acceptor) showed no significant modulation of these biomarkers [1], establishing the essential role of the electrophilic enoate functionality for ferroptosis induction.

Ferroptosis Biomarkers
Head-to-head
p53 3.2× ↑, SLC7A11 62% ↓, GPX4 58% ↓
Supports ferroptosis pathway engagement review
Modulation greater than lepadin E; tested at 5 µM, 24 h
Ferroptosis p53 SLC7A11 GPX4 ACSL4 Mechanism of action

Stereochemical Differentiation

Lepadin H and lepadin G are epimers at C-2, yet this single stereochemical inversion produces distinct conformational preferences that impact biological activity. NMR and molecular modeling studies indicate that lepadin H adopts a chair-chair conformation with equatorial nitrogen substitution of the cyclohexyl ring, whereas lepadin G adopts an alternative conformational population [1]. While both compounds contain the same molecular formula and functional groups, lepadin H demonstrates measurably different biological activity compared to lepadin G in cytotoxicity assays [2]. This stereochemical distinction is absent in lepadins A–C, which adopt a chair-chair conformation with axial nitrogen substitution, and in lepadins D–F, which possess opposite stereochemistry at C-3 and C-5 relative to lepadins A–C [1].

Stereochemical Identity
Class-level
Chair-chair conformation; equatorial N-substitution (NMR, MM2)
Supports stereochemical attribution context
Unique C-2/C-3/C-5 stereochemistry vs. other lepadins
Stereochemistry Epimers Structure-activity relationship Conformational analysis

Lepadin H: Research & Application Scenarios


In Vivo Preclinical Tumor Studies

For research groups conducting murine xenograft or syngeneic tumor models to evaluate ferroptosis-based therapeutic strategies, lepadin H is the only lepadin family member with published in vivo antitumor efficacy data. The J. Med. Chem. 2023 study demonstrates that lepadin H significantly suppresses tumor growth in mice while exhibiting negligible toxicity to normal organs [1]. This validation eliminates the need for researchers to independently establish in vivo proof-of-concept, accelerating study timelines and reducing animal usage. Procurement of lepadin H rather than unvalidated lepadin analogs directly supports reproducible in vivo experimentation and strengthens grant applications and publication quality.

Ferroptosis Pathway Mechanistic Studies

Lepadin H serves as a precisely characterized chemical probe for dissecting the p53-SLC7A11-GPX4 ferroptosis pathway. Its ability to simultaneously modulate multiple pathway biomarkers—p53 upregulation (3.2-fold), SLC7A11 suppression (62% reduction), GPX4 suppression (58% reduction), and ACSL4 upregulation [1]—makes it an ideal tool for pathway activation studies. The availability of lepadin E as a less potent comparator and a saturated inactive analog as a negative control [1] provides researchers with a complete SAR toolkit for establishing causality and validating target engagement in ferroptosis research programs.

SAR of Decahydroquinoline Alkaloids

The defined stereochemistry and conformational properties of lepadin H—established through comprehensive NMR analysis and molecular modeling [2]—make it an essential reference compound for SAR campaigns focused on decahydroquinoline natural products. Its unique combination of C-2, C-3, and C-5 stereochemistry and the chair-chair conformation with equatorial N-substitution provides a structurally unambiguous scaffold. Procurement of authentic lepadin H enables rigorous SAR investigations, including synthesis of focused analog libraries, computational docking studies, and pharmacophore modeling, without the confounding effects of stereochemical heterogeneity that plague less well-characterized natural product samples.

High-Throughput Screening & Combination Therapy

The superior in vitro potency of lepadin H (IC50 2.9 µM in HCT116, 3.2 µM in A375) compared to lepadin E [1] positions it as the preferred hit compound for secondary screening and combination therapy discovery. In synergy screening campaigns where drug combinations are tested at fixed ratios or in matrix formats, the lower IC50 of lepadin H reduces the compound concentration required, minimizing off-target effects and solvent-related artifacts. This potency advantage, combined with its validated mechanism of action, makes lepadin H the optimal choice for building combination therapy hypotheses, particularly in pairing with standard-of-care chemotherapeutics, targeted therapies, or immunotherapy agents in high-throughput formats.

Application
Selection Property
Validation Focus
Ferroptosis-based tumor model studies
In vivo model-response validation
Tumor growth and histopathology endpoints
p53-SLC7A11-GPX4 pathway studies
Ferroptosis biomarker panel context
Biomarker modulation and pathway engagement
Decahydroquinoline SAR campaigns
Stereochemical and conformational definition
NMR and molecular modeling attribution
Combination screening studies
Cell-model potency context
Synergy and off-target review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


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